Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate
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Overview
Description
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate is a chemical compound with the molecular formula C18H17NO4S. It is known for its role as an impurity in the synthesis of Palbociclib, a drug used in cancer treatment . The compound is characterized by its complex structure, which includes an isoxazole ring, a phenyl group, and a benzenesulfonate ester.
Preparation Methods
The synthesis of Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically involves multiple steps. One common method includes the reaction of 5-methyl-3-phenylisoxazole with ethyl 4-bromobenzenesulfonate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: As an impurity in Palbociclib synthesis, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can be compared with other isoxazole derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonate ester.
These compounds share similar chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as a Palbociclib impurity and its distinct ester functional group.
Properties
IUPAC Name |
ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUWHRPKSFOEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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